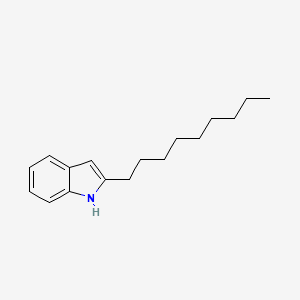
2-Nonyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various natural compounds, including neurotransmitters like serotonin and alkaloids such as vinblastine and mitomycin C . The nonyl group attached to the indole ring in this compound adds unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-Nonyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another method is the Larock indole synthesis, which utilizes palladium-catalyzed cyclization of ortho-iodoanilines with alkynes . Industrial production methods often involve catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
2-Nonyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indolenine derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include indolenine and indoline derivatives, which have their own unique properties and applications.
Scientific Research Applications
2-Nonyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Indole compounds are used in the production of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Nonyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Nonyl-1H-indole can be compared with other indole derivatives such as:
2-Phenylindole: Known for its use as a selective estrogen receptor modulator.
Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active molecules.
Vinblastine and Vincristine: Potent anti-tumor drugs derived from indole alkaloids. The uniqueness of this compound lies in its specific nonyl substitution, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
93810-69-6 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-nonyl-1H-indole |
InChI |
InChI=1S/C17H25N/c1-2-3-4-5-6-7-8-12-16-14-15-11-9-10-13-17(15)18-16/h9-11,13-14,18H,2-8,12H2,1H3 |
InChI Key |
SEYCSRIVUIHIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















